molecular formula C7H7BrINO B15302605 3-Bromo-5-iodo-2-methoxy-6-methylpyridine

3-Bromo-5-iodo-2-methoxy-6-methylpyridine

Cat. No.: B15302605
M. Wt: 327.94 g/mol
InChI Key: XYZKWZKYULTZSM-UHFFFAOYSA-N
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Description

3-Bromo-5-iodo-2-methoxy-6-methylpyridine: is an organic compound with the molecular formula C7H7BrINO .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-iodo-2-methoxy-6-methylpyridine typically involves multi-step reactions starting from simpler pyridine derivatives. One common method includes halogenation reactions where bromine and iodine are introduced to the pyridine ring under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed depend on the type of reaction. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .

Mechanism of Action

The mechanism by which 3-Bromo-5-iodo-2-methoxy-6-methylpyridine exerts its effects involves interactions with specific molecular targets. For instance, in coupling reactions, it acts as a substrate that undergoes palladium-catalyzed cross-coupling to form new carbon-carbon bonds .

Properties

Molecular Formula

C7H7BrINO

Molecular Weight

327.94 g/mol

IUPAC Name

3-bromo-5-iodo-2-methoxy-6-methylpyridine

InChI

InChI=1S/C7H7BrINO/c1-4-6(9)3-5(8)7(10-4)11-2/h3H,1-2H3

InChI Key

XYZKWZKYULTZSM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=N1)OC)Br)I

Origin of Product

United States

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